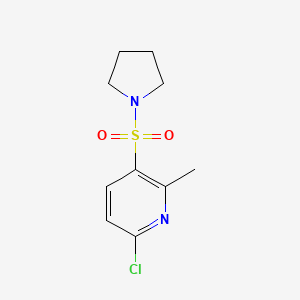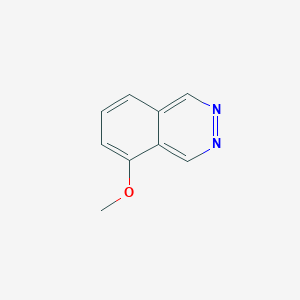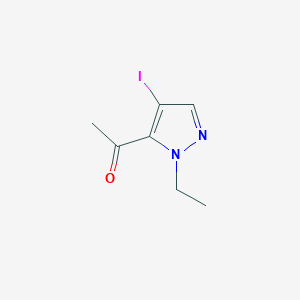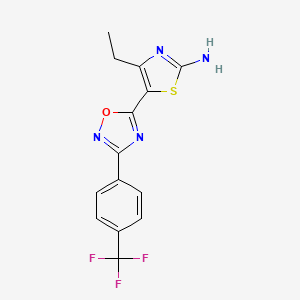
6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 2nd position, and a pyrrolidin-1-ylsulfonyl group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
合成路线和反应条件
6-氯-2-甲基-3-(吡咯烷-1-基磺酰基)吡啶的合成通常涉及以下步骤:
起始原料: 合成始于选择合适的起始原料,例如 6-氯-2-甲基吡啶和吡咯烷。
磺酰化反应: 将吡咯烷与磺酰氯反应生成吡咯烷-1-基磺酰氯。
偶联反应: 然后在碱性条件下将吡咯烷-1-基磺酰氯与 6-氯-2-甲基吡啶偶联,生成所需产物。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。反应条件经过优化,以确保最终产物的高产率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
6-氯-2-甲基-3-(吡咯烷-1-基磺酰基)吡啶可以进行各种化学反应,包括:
取代反应: 在适当的条件下,氯原子可以被其他亲核试剂取代。
氧化和还原反应: 该化合物可以被氧化或还原以形成不同的衍生物。
偶联反应: 它可以参与偶联反应,例如 Suzuki-Miyaura 偶联,形成更复杂的分子。
常用试剂和条件
取代反应: 常用试剂包括胺类、硫醇类和醇盐类等亲核试剂。条件通常涉及使用碱和二甲基甲酰胺等溶剂。
氧化反应: 可以使用高锰酸钾或过氧化氢等试剂。
还原反应: 通常使用氢化铝锂或硼氢化钠等还原剂。
偶联反应: Suzuki-Miyaura 偶联反应中使用钯催化剂和硼酸。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,取代反应可以生成各种取代的吡啶衍生物,而偶联反应可以生成联芳烃化合物。
科学研究应用
6-氯-2-甲基-3-(吡咯烷-1-基磺酰基)吡啶在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂的有机分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌活性。
医学: 正在进行研究以探索其作为药物中间体的潜力。
工业: 它被用于开发新材料和催化剂。
作用机制
6-氯-2-甲基-3-(吡咯烷-1-基磺酰基)吡啶的作用机制涉及它与特定分子靶标的相互作用。吡咯烷-1-基磺酰基可以与蛋白质和酶相互作用,可能抑制它们的活性。氯原子和甲基也可能有助于化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
2-氯-3-(吡咯烷-1-基磺酰基)吡啶: 结构相似,但在第 2 位没有甲基。
3-(吡咯烷-1-基磺酰基)吡啶: 既没有氯原子,也没有甲基。
独特性
6-氯-2-甲基-3-(吡咯烷-1-基磺酰基)吡啶的独特性在于吡啶环上同时存在所有三个官能团(氯原子、甲基和吡咯烷-1-基磺酰基)。这些基团的组合可以产生独特的化学和生物学性质,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C10H13ClN2O2S |
|---|---|
分子量 |
260.74 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-3-pyrrolidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C10H13ClN2O2S/c1-8-9(4-5-10(11)12-8)16(14,15)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 |
InChI 键 |
JGEJFCWNCRZTMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)Cl)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)

![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)


![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)






